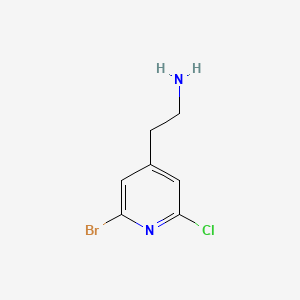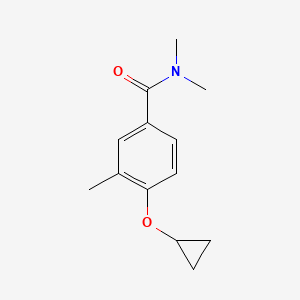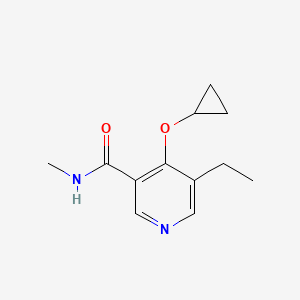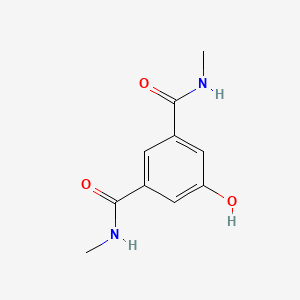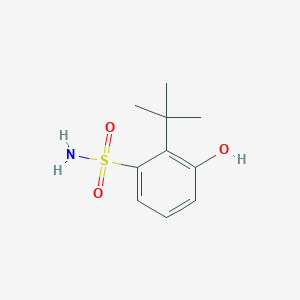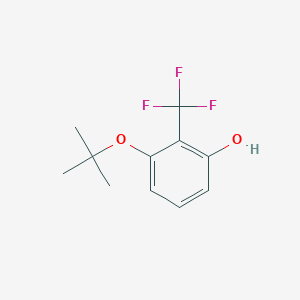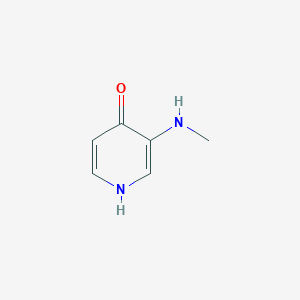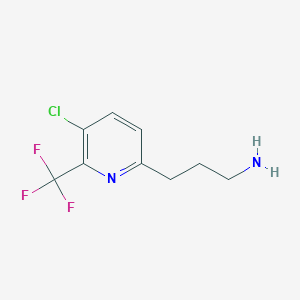
3-(5-Chloro-6-(trifluoromethyl)pyridin-2-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Chloro-6-(trifluoromethyl)pyridin-2-yl)propan-1-amine is a chemical compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and material science. The presence of the trifluoromethyl group often imparts unique chemical and biological properties, making it a valuable moiety in drug design and other applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-6-(trifluoromethyl)pyridin-2-yl)propan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including cyclization reactions involving suitable precursors.
Introduction of Chlorine and Trifluoromethyl Groups: Chlorination and trifluoromethylation reactions are performed to introduce the chlorine and trifluoromethyl groups at the desired positions on the pyridine ring. These reactions often require specific reagents and catalysts to achieve high selectivity and yield.
Attachment of the Propan-1-amine Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Chloro-6-(trifluoromethyl)pyridin-2-yl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups or reduce the pyridine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the chlorine or trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a suitable catalyst can be employed.
Substitution: Reagents such as sodium hydride or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully reduced derivatives.
Wissenschaftliche Forschungsanwendungen
3-(5-Chloro-6-(trifluoromethyl)pyridin-2-yl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Agrochemicals: It can be used as a building block for designing new pesticides or herbicides with improved efficacy and selectivity.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Wirkmechanismus
The mechanism of action of 3-(5-Chloro-6-(trifluoromethyl)pyridin-2-yl)propan-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity, while the chlorine atom may contribute to the compound’s overall reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: This compound shares the pyridine ring with chlorine and trifluoromethyl substitutions but lacks the propan-1-amine group.
6-(Trifluoromethyl)-3-pyridinamine: Another similar compound with a trifluoromethyl group on the pyridine ring but different substitution patterns.
Uniqueness
3-(5-Chloro-6-(trifluoromethyl)pyridin-2-yl)propan-1-amine is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. The presence of both chlorine and trifluoromethyl groups on the pyridine ring, along with the propan-1-amine moiety, allows for versatile applications and interactions with various molecular targets.
Eigenschaften
Molekularformel |
C9H10ClF3N2 |
|---|---|
Molekulargewicht |
238.64 g/mol |
IUPAC-Name |
3-[5-chloro-6-(trifluoromethyl)pyridin-2-yl]propan-1-amine |
InChI |
InChI=1S/C9H10ClF3N2/c10-7-4-3-6(2-1-5-14)15-8(7)9(11,12)13/h3-4H,1-2,5,14H2 |
InChI-Schlüssel |
ZPIMSPQZHQHDTK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1CCCN)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






